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Introduction
D-Altritol, a sugar alcohol, serves as a foundational building block for a novel class of nucleic

acid analogs known as Altritol Nucleic Acids (ANA). These synthetic oligonucleotides, where

the natural ribose or deoxyribose sugar is replaced by a D-altritol ring, exhibit unique structural

and functional properties that make them highly valuable in therapeutic and diagnostic

applications. The six-membered altritol ring pre-organizes the oligonucleotide into an A-form

helical geometry, similar to that of RNA. This conformational rigidity enhances binding affinity

and stability, particularly with complementary RNA strands.

ANA-modified oligonucleotides have demonstrated significant potential in various applications,

most notably as small interfering RNAs (siRNAs) for gene silencing. Their inherent resistance

to nuclease degradation and improved thermal stability compared to unmodified

oligonucleotides make them promising candidates for in vivo therapeutic use. This document

provides detailed application notes and experimental protocols for the synthesis and utilization

of D-altritol-modified oligonucleotides.

Key Applications
RNA Interference (RNAi): ANA-modified siRNAs have shown enhanced efficacy and duration

of action in silencing target genes, such as the multidrug resistance gene MDR1.[1][2][3]
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Antisense Technology: The high affinity of ANA for RNA makes it a suitable modification for

antisense oligonucleotides designed to block mRNA translation.

Diagnostics: The stability and specific binding properties of ANA probes can be leveraged for

the development of robust diagnostic assays.

Aptamers: The unique conformational properties of D-altritol can be incorporated into

aptamers to enhance their binding affinity and stability.

Data Presentation
Table 1: Thermal Stability of ANA-Modified
Oligonucleotide Duplexes

Duplex Modification Tm (°C)
ΔTm per
modification
(°C)

Reference

ANA:RNA Single ANA unit 58.5 +1.5 to +2.5 [3]

ANA:RNA
Multiple ANA

units

Varies with

number and

position

Varies [3]

DNA:RNA

(unmodified

control)

None 55.0 N/A [3]

Note: Tm values are dependent on sequence, length, and buffer conditions. The data

presented is illustrative.

Table 2: Nuclease Resistance of ANA-Modified
Oligonucleotides
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Oligonucleotid
e

Modification Nuclease Half-life (t½) Reference

ANA-modified 3'-end ANA cap

3'-Exonuclease

(Snake Venom

Phosphodiestera

se)

> 24 hours [3]

Unmodified RNA None

3'-Exonuclease

(Snake Venom

Phosphodiestera

se)

~ 30 minutes [3]

Table 3: In Vitro Silencing of MDR1 Gene Expression by
ANA-modified siRNA

siRNA
Construct

Modification
Position(s)

IC50 (nM)
Maximum
Inhibition (%)

Reference

Unmodified

siRNA
None ~10 75 [1][4]

ANA-siRNA

(Sense Strand,

3'-end)

Position 19 ~5 90 [1][4]

ANA-siRNA

(Antisense

Strand, 3'-end)

Position 19 ~2 95 [1][4]

ANA-siRNA

(Antisense

Strand, 5'-end)

Position 1 >100 <10 [1][2]

Experimental Protocols
Protocol 1: Synthesis of D-Altritol Nucleoside
Phosphoramidites
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This protocol outlines the synthesis of D-altritol phosphoramidite building blocks required for

automated oligonucleotide synthesis. The synthesis starts from the commercially available

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.[5][6]

Materials:

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol[7]

Nucleobases (Adenine, Guanine, Cytosine, Uracil/Thymine)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Phase transfer catalyst (e.g., 18-crown-6)

Potassium carbonate (K2CO3)

Benzoyl chloride

Pyridine

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous solvents (DMF, Acetonitrile, Dichloromethane)

Procedure:

Nucleoside Synthesis:

The nucleobases are introduced by nucleophilic opening of the epoxide ring of 1,5:2,3-

dianhydro-4,6-O-benzylidene-D-allitol.

For adenine and uracil, the DBU salts of the bases are used in DMF.[6]

For guanine (using 2-amino-6-chloropurine as a precursor), phase transfer catalysis with

18-crown-6 and K2CO3 is employed.[6]

The synthesis of the cytosine nucleoside is typically achieved from the uracil analog.[6]
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Protection of the 3'-Hydroxyl Group:

The free 3'-hydroxyl group of the D-altritol nucleoside is protected with a benzoyl group

using benzoyl chloride in pyridine.[6]

Tritylation of the 6'-Hydroxyl Group:

The primary 6'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for

automated synthesis.

Phosphitylation:

The protected D-altritol nucleoside is reacted with 2-cyanoethyl N,N-

diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final

phosphoramidite monomer.

Purification:

The synthesized phosphoramidites are purified by silica gel chromatography.

Protocol 2: Automated Solid-Phase Synthesis of ANA
Oligonucleotides
This protocol describes the incorporation of D-altritol phosphoramidites into oligonucleotides

using a standard automated DNA/RNA synthesizer.

Materials:

D-Altritol nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)

Standard DNA or RNA phosphoramidites

Solid support (e.g., CPG) functionalized with the first nucleoside

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

Capping solution (e.g., acetic anhydride/lutidine/THF)
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Oxidizing solution (e.g., iodine/water/pyridine)

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Procedure:

The synthesis follows the standard phosphoramidite cycle:

Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound

nucleoside.

Coupling: The D-altritol phosphoramidite is activated and coupled to the free 5'-hydroxyl

group. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for these

modified monomers to ensure high coupling efficiency.

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion

mutants.

Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester.

The cycle is repeated until the desired sequence is synthesized.

Protocol 3: Cleavage and Deprotection of ANA
Oligonucleotides
Materials:

Concentrated ammonium hydroxide

Methylamine solution (for AMA deprotection)

Ammonia/methylamine (AMA) 1:1 (v/v)

Procedure:

Cleavage from Support and Base Deprotection:
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The solid support with the synthesized oligonucleotide is treated with a deprotection

solution. For oligonucleotides containing the benzoyl-protected D-altritol monomers, a

standard deprotection with concentrated ammonium hydroxide at 55°C for 8-16 hours is

effective.

Alternatively, for faster deprotection, an AMA solution can be used at 65°C for 10-15

minutes.[8][9]

Removal of Benzoyl Group: The benzoyl protecting group on the 3'-hydroxyl of the D-altritol
moiety is removed during the standard base deprotection step.[4]

Drying: The resulting solution is dried in a vacuum concentrator.

Protocol 4: Purification of ANA Oligonucleotides
Procedure:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable

method for purifying ANA-modified oligonucleotides.[10][11][12][13][14]

Column: C18 column

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

Gradient: A suitable gradient of mobile phase B is used to elute the oligonucleotide based

on its hydrophobicity. DMT-on purification can be employed for better separation of the full-

length product from truncated sequences.

Desalting: The purified oligonucleotide is desalted using a desalting column or by ethanol

precipitation.

Protocol 5: Nuclease Resistance Assay
This protocol assesses the stability of ANA-modified oligonucleotides against exonuclease

degradation.
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Materials:

ANA-modified oligonucleotide

Unmodified control oligonucleotide (DNA or RNA)

Snake Venom Phosphodiesterase (SVPD)

Reaction buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

Gel loading buffer

Polyacrylamide gel (denaturing)

Staining agent (e.g., SYBR Gold)

Procedure:

Incubate the ANA-modified and control oligonucleotides with SVPD in the reaction buffer at

37°C.

Take aliquots at various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h).

Stop the reaction by adding gel loading buffer containing a chelating agent (e.g., EDTA).

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

Stain the gel and visualize the bands. The intensity of the full-length oligonucleotide band

over time indicates its stability.[15][16]
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Caption: Experimental workflow for ANA oligonucleotide synthesis.
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Caption: Automated phosphoramidite synthesis cycle.
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Caption: MDR1 gene silencing by ANA-modified siRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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